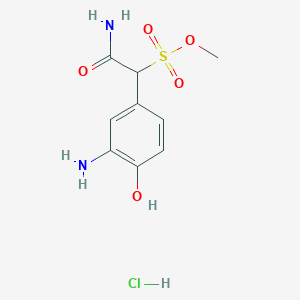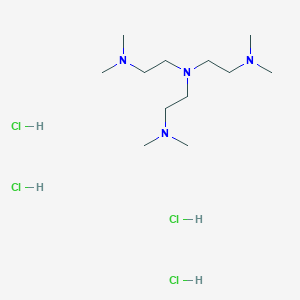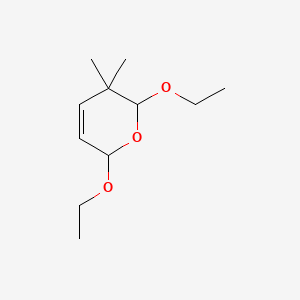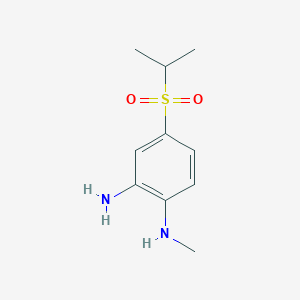
Methyl 2-amino-1-(3-amino-4-hydroxyphenyl)-2-oxoethanesulfonate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-1-(3-amino-4-hydroxyphenyl)-2-oxoethanesulfonate hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both amino and hydroxyl functional groups, making it a versatile molecule in chemical synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-1-(3-amino-4-hydroxyphenyl)-2-oxoethanesulfonate hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-4-hydroxybenzoic acid with methylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with ethanesulfonyl chloride in the presence of a base to yield the final product. The reaction conditions often require precise temperature control and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of catalysts and automated systems ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-(3-amino-4-hydroxyphenyl)-2-oxoethanesulfonate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce primary or secondary amines.
Scientific Research Applications
Methyl 2-amino-1-(3-amino-4-hydroxyphenyl)-2-oxoethanesulfonate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-1-(3-amino-4-hydroxyphenyl)-2-oxoethanesulfonate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and electrostatic interactions between the functional groups of the compound and the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-hydroxybenzoic acid: Shares the amino and hydroxyl functional groups but lacks the sulfonate and methyl groups.
Methyl 3-amino-4-hydroxybenzoate: Similar structure but without the ethanesulfonate group.
Ethanesulfonic acid: Contains the sulfonate group but lacks the aromatic ring and amino groups.
Uniqueness
Methyl 2-amino-1-(3-amino-4-hydroxyphenyl)-2-oxoethanesulfonate hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C9H13ClN2O5S |
|---|---|
Molecular Weight |
296.73 g/mol |
IUPAC Name |
methyl 2-amino-1-(3-amino-4-hydroxyphenyl)-2-oxoethanesulfonate;hydrochloride |
InChI |
InChI=1S/C9H12N2O5S.ClH/c1-16-17(14,15)8(9(11)13)5-2-3-7(12)6(10)4-5;/h2-4,8,12H,10H2,1H3,(H2,11,13);1H |
InChI Key |
GQMBHWXFRKYWNH-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C(C1=CC(=C(C=C1)O)N)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,1,1-Trifluoro-N-(3aR,8aR)-4,4,8,8-tetrakis(4-(tert-butyl)phenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14753905.png)
![[(2R,3S,4S)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol](/img/structure/B14753909.png)
![2-[5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-6-methoxy-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B14753913.png)
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B14753914.png)


![6-bromo-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B14753935.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoic acid](/img/structure/B14753940.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(D-manos-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-(2-hydroxylcarbonylethylamino)malonic Acid Diamide](/img/structure/B14753943.png)

